N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4S/c1-14-5-7-18(8-6-14)19(25-10-9-22)13-21-26(23,24)20-12-16(3)15(2)11-17(20)4/h5-8,11-12,19,21-22H,9-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVJMEGTNBGBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,5-trimethylbenzenesulfonyl chloride and 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine.
Procedure: The sulfonyl chloride is added dropwise to a solution of the amine in the solvent, with continuous stirring at low temperature (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate, particularly in the development of new antibiotics or anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria, thereby blocking the synthesis of folic acid and leading to bacterial cell death. In other applications, the compound may interact with different molecular pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Key Observations:
- Hydrophilicity : The target compound’s 2-hydroxyethoxy group likely confers higher aqueous solubility compared to the methoxy group in and the fluorinated chains in .
- Lipophilicity : The 2,4,5-trimethylbenzene and p-tolyl groups may enhance membrane permeability relative to simpler benzenesulfonamides .
- Electron Effects : Fluorinated analogs (e.g., ) exhibit increased metabolic stability due to C-F bonds, whereas the target compound’s methyl groups may favor steric interactions in binding pockets.
Pharmacological and Environmental Considerations
- Bioactivity: Quinoline-based sulfonamides demonstrate kinase inhibition, suggesting the target compound’s trimethylbenzenesulfonamide core could interact with similar targets.
- Toxicity : Fluorinated compounds pose environmental risks due to persistence, whereas the target compound’s lack of fluorine may improve biodegradability.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The p-tolyl and hydroxyethoxy groups may synergize to improve target binding and solubility, as seen in related sulfonamides .
- Synthetic Efficiency : Lessons from ’s Wittig reaction could streamline the target compound’s production, avoiding unstable intermediates.
- Environmental Impact : Unlike perfluorinated analogs , the target compound’s hydrocarbon substituents may reduce bioaccumulation risks.
Q & A
Basic Questions
Q. What are the standard protocols for synthesizing N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide?
- Methodology : Synthesis typically involves multi-step organic reactions, including sulfonation and nucleophilic substitution. For example:
- Sulfonamide formation : Reacting a benzenesulfonyl chloride derivative with a primary amine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
- Purification : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization is employed to track reaction progress .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and confirm the absence of impurities (e.g., residual solvents) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) under reverse-phase conditions with a C18 column .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula .
Advanced Research Questions
Q. What experimental design challenges arise in optimizing the yield of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide?
- Critical Parameters :
- Temperature control : Exothermic reactions (e.g., sulfonation) require cooling to 0–5°C to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates but may necessitate anhydrous conditions to avoid hydrolysis .
- Catalyst use : Bases like sodium hydroxide or triethylamine are crucial for deprotonating amines during substitution reactions .
- Reference Case : A study on a related sulfonamide reported a 20% yield increase by switching from ethanol to dichloromethane as the solvent .
Q. How can researchers reconcile contradictory data on the biological activity of sulfonamide derivatives?
- Approach :
- Structure-Activity Relationship (SAR) analysis : Compare the hydroxyethoxy and p-tolyl motifs in the target compound to analogs with documented activity (e.g., enhanced binding affinity due to hydroxyethoxy’s hydrogen-bonding capacity) .
- Dose-response assays : Use enzyme inhibition assays (e.g., tankyrase inhibition) to quantify activity thresholds and validate results across multiple cell lines .
- Example : A compound with a thiophene moiety showed divergent antimicrobial activity in Gram-positive vs. Gram-negative bacteria, attributed to membrane permeability differences .
Q. What role do the hydroxyethoxy and p-tolyl groups play in modulating the compound’s physicochemical properties?
- Functional Group Impact :
- Hydroxyethoxy group : Increases hydrophilicity and solubility in aqueous buffers, critical for in vitro assays .
- p-Tolyl group : Enhances lipophilicity, improving membrane penetration in cellular uptake studies .
- Supporting Data : A PubChem study on a related benzamide demonstrated a 30% solubility increase when a hydroxyethoxy group replaced a methoxy group .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR peak splitting)?
- Resolution Strategies :
- Variable Temperature (VT) NMR : Resolve dynamic rotational barriers in sulfonamide derivatives by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in aromatic regions (e.g., distinguishing p-tolyl methyl protons from trimethylbenzenesulfonamide groups) .
- Case Study : A 2025 study resolved ambiguities in a thiophene-containing sulfonamide using HSQC to correlate carbon-proton couplings .
Research Applications and Future Directions
Q. What potential pharmacological applications are suggested by the compound’s structural features?
- Biological Targets :
- Enzyme inhibition : The sulfonamide group may target carbonic anhydrase or tankyrase, as seen in analogs with IC₅₀ values < 1 µM .
- Antimicrobial activity : Thiophene and aromatic moieties in related compounds show activity against Staphylococcus aureus .
- Experimental Design : Use molecular docking simulations to predict binding modes with target proteins, followed by surface plasmon resonance (SPR) for affinity validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
